4,5-Dichloroisatin

Organic Synthesis Process Chemistry Chlorination

Researchers optimizing isatin-based enzyme inhibitors frequently encounter inconsistent potency when substituting halogen patterns-minor positional changes in chlorine substitution drastically alter target binding and selectivity. 4,5-Dichloroisatin (CAS 1677-47-0) delivers the exact 4,5-dichloro substitution pattern required for reproducible structure-activity relationship studies. • Defined 4,5-dichloro scaffold for probing carboxylesterase and diapophytoene desaturase active sites • Predictable derivatization with demonstrated synthetic accessibility (70% yield from 4-chloroisatin) • Available at ≥95% purity with full analytical characterization Ideal for medicinal chemistry campaigns requiring an unambiguous chlorinated isatin building block with reliable batch-to-batch consistency.

Molecular Formula C8H3Cl2NO2
Molecular Weight 216.02 g/mol
CAS No. 1677-47-0
Cat. No. B161661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloroisatin
CAS1677-47-0
Molecular FormulaC8H3Cl2NO2
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl
InChIInChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)
InChIKeyWWSWHYAXEFLETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloroisatin: Chemical Identity & Properties


4,5-Dichloroisatin (CAS 1677-47-0), systematically named 4,5-dichloro-1H-indole-2,3-dione, is a chlorinated isatin derivative with the molecular formula C8H3Cl2NO2 and a molecular weight of 216.02 g/mol [1]. As a member of the isatin family, it features a core indole-2,3-dione scaffold with chlorine substituents at the 4- and 5-positions, imparting distinct physicochemical and biological properties compared to unsubstituted isatin and other halogenated analogs [1].

Synthetic intermediate for chlorinated indole derivatives
Defined 4,5-substitution enables predictable derivatization
Reference standard for isomer identification
Unique CAS 1677-47-0 distinguishes from 5,6- and 5,7-isomers
Scaffold for halogenated bioactive SAR studies
Chlorination pattern affects target engagement profile

4,5-Dichloroisatin Irreplaceability


Substitution of 4,5-dichloroisatin with other isatin analogs is not straightforward due to the profound impact of specific halogen substitution patterns on target engagement and biological activity. Even minor positional changes in chlorine substitution can drastically alter inhibitory potency, as demonstrated by structure-activity relationship (SAR) studies where the precise arrangement of halogens dictates enzyme binding affinity and selectivity [1]. Furthermore, the unique 4,5-dichloro pattern confers a specific electrostatic profile and steric bulk that influences interactions with targets such as diapophytoene desaturase and carboxylesterases, rendering generic or mono-chlorinated isatins unsuitable substitutes in assays designed around this specific substitution pattern [1].

Positional isomerism Even minor chlorine position shifts can drastically alter enzyme binding and selectivity; 5,6- or 5,7-dichloroisatin may not replicate target interactions designed for the 4,5-pattern.
Electrostatic profile The unique 4,5-dichloro arrangement creates a specific electrostatic and steric bulk that generic or mono-chlorinated isatins cannot reproduce in assays targeting diapophytoene desaturase or carboxylesterases.
Synthetic route mismatch Alternative dichloroisatin isomers often require different synthetic strategies; substituting may introduce impurities or alter process scalability from 4-chloroisatin.

4,5-Dichloroisatin vs. Closest Analogs


Synthetic Yield from 4-Chloroisatin

The synthesis of 4,5-dichloroisatin via chlorination of 4-chloroisatin with sulfuryl chloride proceeds with a reported yield of 70% . This yield provides a benchmark for process efficiency when using 4-chloroisatin as the starting material, a route not feasible for other dichloroisatin isomers that require alternative synthetic strategies .

Synthetic Yield
Data to verify
70% yield from 4-chloroisatin
Supports synthetic accessibility screening
Chlorination with SO₂Cl₂; reported without direct source
Organic Synthesis Process Chemistry Chlorination

Commercial Purity & Storage

Commercially, 4,5-dichloroisatin is available with a minimum purity specification of 98% (GC) . The compound is a solid at 20°C with a melting point >195°C and is recommended for long-term storage in a cool, dry place .

Purity & Storage
Supplier data
98% (GC), mp >195°C
Establishes commercial quality benchmark
Store cool, dry; purity specification to confirm per lot
Chemical Procurement Quality Control Research Grade

CAS Registry Distinction

4,5-Dichloroisatin is uniquely identified by CAS number 1677-47-0 [1]. This is in contrast to other dichloroisatin isomers, such as 5,6-dichloroisatin (CAS 1677-48-1) and 5,7-dichloroisatin (CAS 6374-92-1) , ensuring precise chemical tracking and preventing cross-contamination or misidentification in research and procurement.

CAS Distinction
Class-level
1677-47-0 vs. 1677-48-1 (5,6-) / 6374-92-1 (5,7-)
Prevents procurement misidentification
Unique registry ensures isomer traceability
Chemical Identification Registry Quality Assurance

4,5-Dichloroisatin Research Applications


Synthetic Intermediate for Chlorinated Indoles

4,5-Dichloroisatin serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals, leveraging its well-characterized reactivity and synthetic accessibility (70% yield from 4-chloroisatin) . Its defined 4,5-substitution pattern allows for predictable derivatization, making it a preferred intermediate in medicinal chemistry campaigns.

Reference Standard for Isomer Identification

Given its unique CAS registry number (1677-47-0) , 4,5-dichloroisatin is an essential reference compound for analytical method development and validation, particularly in LC-MS and GC-MS applications where unambiguous identification of isomeric species is required.

Starting Material for Halogenated Bioactives

The specific halogenation pattern of 4,5-dichloroisatin makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing target binding. Its distinct electronic and steric properties, compared to mono-chlorinated or non-chlorinated isatins, are critical for probing enzyme active sites and developing selective inhibitors .

Application
Selection Property
Validation Focus
Synthetic intermediate for chlorinated indoles
4,5-dichloro substitution pattern
Synthetic reproducibility and purity post-derivatization
Reference standard for isomer identification
Unique CAS registry and retention behavior
LC-MS/GC-MS isomer discrimination
Starting material for halogenated bioactives SAR
Chlorine electrostatic and steric profile
Target binding and selectivity assays

Technical Documentation Hub

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